![molecular formula C13H16N4 B1299360 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline CAS No. 743444-21-5](/img/structure/B1299360.png)

3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline

Descripción general

Descripción

Synthesis Analysis

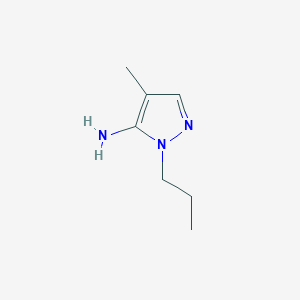

The synthesis of triazoloazepine derivatives has been explored through various methods. One approach involves the intramolecular 1,3-dipolar cycloaddition reaction of 2-alkynylphenylallyl azides, which are obtained from 2-alkynylbenzaldehydes via Baylis-Hillman adducts, followed by acetylation and nucleophilic substitution by azide . Another method uses hexanolactam as a starting material, followed by O-methylation and cyclization with carbazic acid methyl ester or methyldithiocarbazate to produce triazoloazepin-3-one(thiol) derivatives, which are confirmed by MS and ^1HNMR . Additionally, the synthesis of 3,5,7-triaryl-5,6-dihydro-4H-1,2,5-triazepines is achieved by cyclocondensation of N,N-bis(phenacyl)anilines with hydrazine hydrate, with improved yields in the presence of p-toluenesulfonic acid .

Molecular Structure Analysis

The molecular structure of triazoloazepine derivatives is characterized by the presence of a triazolo ring fused to an azepine ring. The synthesis methods mentioned result in the formation of various substituted triazoloazepine compounds, which can be further modified through acylation reactions. For instance, 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile can react with carboxylic acid anhydrides and chlorides to afford N-acyl or C-acyl derivatives, depending on the reaction conditions and the nature of the acylating agent .

Chemical Reactions Analysis

The chemical reactivity of triazoloazepine derivatives is influenced by the substituents and the reaction conditions. Acylation of triazoloazepine nitriles can lead to different products: N-acyl derivatives are formed under certain conditions, while C-acyl derivatives can be obtained through the migration of the acyl group upon heating . The choice of acylating agent and the reaction environment play crucial roles in determining the site of acylation and the stability of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloazepine derivatives are determined by their molecular structure and substituents. These heterocyclic compounds exhibit bioactivity and have potential additive values, as indicated by their synthesis from hexanolactam . The methods used for their synthesis are noted for being easy to handle, mild, and cost-effective, making them suitable for industrial production. The confirmation of the synthesized compounds' structures through MS and ^1HNMR suggests that they have distinct and identifiable spectral properties .

Aplicaciones Científicas De Investigación

Herbicidal Activities

Compounds within the same family as "3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline" have been explored for their herbicidal activities. A study on novel tetrahydro-[1,2,4]triazolo[4,3-a]azepin derivatives showed moderate herbicidal activity against rape and barnyard grass, indicating potential agricultural applications (Wang et al., 2006).

Anticonvulsant Activity

Research has also been conducted on the anticonvulsant properties of derivatives related to "3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline". One study reported the synthesis and anticonvulsant activity of 9-alkoxy-6,7-dihydro-2H-benzo[c][1,2,4]triazolo[4,3-a]azepin-3(5H)-one derivatives, with some compounds showing promising results in the maximal electroshock (MES) test (Piao et al., 2012).

Anxiolytic Activity

Another area of interest is the potential anxiolytic activity of triazolo[4,3-a]azepin derivatives. A study synthesized and evaluated the anxiolytic activity of 3-aryl-1-(41methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives. These compounds showed promising results in comparison to known drugs like diazepam and gidazepam, suggesting potential for the development of new anxiolytics (Demchenko et al., 2020).

Antibacterial and Antifungal Activities

The antibacterial and antifungal activities of triazolo[4,3-a]azepin derivatives have also been explored. One study synthesized and evaluated the antimicrobial activity of 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides and related compounds against various strains of bacteria and fungi. The research identified compounds with activity comparable to or better than standard antibiotics, highlighting the potential of these compounds in antimicrobial drug development (Demchenko et al., 2021).

Mecanismo De Acción

Target of Action

A structurally similar compound, 4-fluoro-3-[5h,6h,7h,8h,9h-[1,2,4]triazolo[4,3-a]azepin-3-yl]aniline (fta), is known to be a potent and selective inhibitor of the ion channels trpv1 and trpa1 . These ion channels play crucial roles in pain perception and inflammation.

Mode of Action

If it shares a similar mechanism with FTA, it may interact with its targets (TRPV1 and TRPA1 ion channels) and inhibit their activity, leading to changes in cellular signaling .

Biochemical Pathways

If it acts similarly to fta, it may influence pathways related to pain perception and inflammation through its interaction with trpv1 and trpa1 ion channels .

Result of Action

If it acts similarly to FTA, it may lead to reduced activity of TRPV1 and TRPA1 ion channels, potentially resulting in altered pain perception and inflammation .

Propiedades

IUPAC Name |

3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c14-11-6-4-5-10(9-11)13-16-15-12-7-2-1-3-8-17(12)13/h4-6,9H,1-3,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFYWYRBKLWXFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(N2CC1)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366574 | |

| Record name | 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline | |

CAS RN |

743444-21-5 | |

| Record name | 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299314.png)

![3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1299316.png)